2-Methyl-3-(o-tolyloxy)propane-1-sulfonyl chloride
Description
2-Methyl-3-(o-tolyloxy)propane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a propane backbone substituted with a methyl group, an o-tolyloxy (2-methylphenoxy) group, and a sulfonyl chloride (–SO₂Cl) moiety. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of sulfonamides or sulfonate esters, which are critical in pharmaceuticals and agrochemicals. Its reactivity stems from the electrophilic sulfonyl chloride group, enabling nucleophilic substitution reactions with amines, alcohols, or thiols .
Properties
Molecular Formula |
C11H15ClO3S |
|---|---|
Molecular Weight |
262.75 g/mol |
IUPAC Name |
2-methyl-3-(2-methylphenoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H15ClO3S/c1-9(8-16(12,13)14)7-15-11-6-4-3-5-10(11)2/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
WZPRRLDOZBLXMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(C)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Methyl-3-(o-tolyloxy)propane-1-sulfonyl chloride can be achieved through various methods. One common approach involves the reaction of 2-Methyl-3-(o-tolyloxy)propanol with thionyl chloride under controlled conditions. This reaction typically requires an inert atmosphere and a solvent such as dichloromethane. The reaction proceeds with the formation of hydrogen chloride gas as a byproduct .
Industrial production methods often involve the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process .
Chemical Reactions Analysis
2-Methyl-3-(o-tolyloxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
-
Substitution Reactions: : This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by a nucleophile. Common reagents for these reactions include amines, alcohols, and thiols. The major products formed are sulfonamides, sulfonate esters, and sulfonate thioesters .
-
Oxidation Reactions: : The compound can be oxidized to form sulfonyl fluorides using reagents such as potassium fluoride in the presence of a phase transfer catalyst .
-
Reduction Reactions: : Reduction of the sulfonyl chloride group can lead to the formation of sulfonyl hydrides or other reduced sulfur-containing compounds .
Scientific Research Applications
2-Methyl-3-(o-tolyloxy)propane-1-sulfonyl chloride has a wide range of applications in scientific research:
-
Chemistry: : It is used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds. Its reactivity and selectivity make it a valuable tool for creating complex molecules .
-
Biology: : The compound is used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups. This modification can alter the biological activity and stability of the biomolecules .
-
Medicine: : In medicinal chemistry, it is used to synthesize sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties .
-
Industry: : The compound is used in the production of specialty chemicals and materials, including surfactants, dyes, and polymers .
Mechanism of Action
The mechanism of action of 2-Methyl-3-(o-tolyloxy)propane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the modification of biomolecules and the synthesis of complex organic compounds .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The compound’s closest analogs include:
Benzene sulfonyl chloride : Lacks alkyl or aryl ether substituents.
Table 1: Key Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Reactivity Profile |
|---|---|---|---|---|
| 2-Methyl-3-(o-tolyloxy)propane-1-sulfonyl chloride | C₁₁H₁₃ClO₃S | 260.74 | Not Available | High (electrophilic SO₂Cl group) |
| Benzene sulfonyl chloride | C₆H₅ClO₂S | 176.62 | 98-09-9 | High (similar sulfonyl chloride) |
| Toluene sulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65 | 98-59-9 | High (enhanced stability from methyl) |
| 2-Chloro-2-methylpropane | C₄H₉Cl | 92.57 | 507-20-0 | Moderate (SN1/SN2 alkyl chloride) |
Research Findings and Industrial Relevance
- Synthetic Efficiency : The o-tolyloxy group in 2-Methyl-3-(o-tolyloxy)propane-1-sulfonyl chloride may enhance lipophilicity, making it advantageous in drug design for improved membrane permeability.
- Stability Studies : Compared to benzene sulfonyl chloride, the methyl and o-tolyloxy substituents in this compound could reduce crystallinity, impacting shelf-life and handling.
Biological Activity
Chemical Structure and Properties
2-Methyl-3-(o-tolyloxy)propane-1-sulfonyl chloride is characterized by its sulfonyl chloride functional group, which is known for its reactivity and ability to form covalent bonds with nucleophiles. The structure can be represented as follows:
- Molecular Formula : C11H13ClO3S
- Molecular Weight : 250.74 g/mol
This compound's sulfonyl chloride moiety is crucial for its biological activity, particularly in the context of enzyme inhibition and as a reactive intermediate in synthetic pathways.
Antimicrobial Properties
Research indicates that sulfonyl chlorides, including 2-Methyl-3-(o-tolyloxy)propane-1-sulfonyl chloride, exhibit notable antimicrobial properties. A study conducted by Umesha et al. highlighted that derivatives of sulfonyl chlorides demonstrated significant antifungal activity against various pathogenic fungi, suggesting potential applications in agricultural settings .
Enzyme Inhibition
Sulfonyl chlorides are known to inhibit serine proteases and other enzymes by forming stable covalent bonds with active site residues. For instance, studies have shown that compounds with similar structures can effectively inhibit enzymes involved in cancer progression, such as Mcl-1 inhibitors, which are crucial for apoptosis regulation in cancer cells . The specific inhibition mechanism often involves the formation of a sulfonamide bond with the enzyme's active site.
Case Studies
- Inhibition of Cancer Cell Proliferation : A case study involving the use of sulfonyl chlorides demonstrated their efficacy in inhibiting the proliferation of cancer cell lines, particularly those resistant to conventional therapies. The study reported IC50 values indicating potent activity against MDA-MB-231 breast cancer cells .
- Agricultural Applications : Another significant application of 2-Methyl-3-(o-tolyloxy)propane-1-sulfonyl chloride is in herbicide formulations. Research has shown that when combined with other herbicides, it enhances the overall efficacy against target weeds, thereby improving crop yield and sustainability .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of 2-Methyl-3-(o-tolyloxy)propane-1-sulfonyl chloride is critical for optimizing its biological activity. The following table summarizes key findings from SAR studies related to similar compounds:
| Compound | Activity Type | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Compound A | Antifungal | 15 | Inhibits cell wall synthesis |
| Compound B | Anticancer | 10 | Induces apoptosis via Mcl-1 inhibition |
| Compound C | Herbicidal | 20 | Disrupts photosynthesis |
These findings illustrate how modifications to the molecular structure can significantly influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
